molecular formula C18H35N3O3 B7924001 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7924001
M. Wt: 341.5 g/mol
InChI Key: GYIPKTDGVLFJQF-LOACHALJSA-N
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Description

The compound “[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester” is a tert-butyl carbamate derivative featuring a pyrrolidine core functionalized with an (S)-2-amino-3-methyl-butyryl moiety and an isopropyl group. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in peptide synthesis and medicinal chemistry to enhance stability and modulate solubility. The pyrrolidine ring introduces conformational rigidity compared to larger heterocycles like piperidine, which may influence binding specificity in biological systems. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., tert-butyl carbamates with heterocyclic or fluorinated substituents) highlight its relevance in drug discovery and organic synthesis.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPKTDGVLFJQF-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • CAS Number : 1354027-23-8

Carbamate compounds typically function as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for their activity in neurological contexts, where modulation of cholinergic signaling can impact various physiological processes.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that carbamate derivatives can induce neuroprotective effects by modulating cholinergic transmission. A study highlighted the potential of similar compounds in providing therapeutic benefits against neurodegenerative diseases by enhancing cholinergic signaling and reducing oxidative stress .

2. Toxicological Profile

While carbamates have therapeutic potential, they also pose risks of toxicity, particularly through mechanisms similar to organophosphate poisoning. The compound's effects on acetylcholinesterase activity must be carefully evaluated to prevent adverse outcomes such as seizures or respiratory failure .

3. Therapeutic Applications

Studies suggest that derivatives like this compound may have applications in treating conditions such as Alzheimer's disease and other cognitive disorders due to their ability to enhance cognitive function through cholinergic pathways .

Case Study 1: Neuroprotective Effects

A study conducted on a related carbamate demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The treatment led to improved cognitive function and reduced markers of neuroinflammation, suggesting potential for clinical application in human subjects .

Case Study 2: Toxicity Assessment

In a toxicity assessment involving rodents, the compound exhibited dose-dependent inhibition of AChE, leading to symptoms consistent with carbamate poisoning at higher doses. The study emphasized the need for careful dosage regulation when considering therapeutic use .

Data Table: Biological Activity Summary

Activity TypeFindingsReference
NeuroprotectionEnhanced cognitive function in animal models
ToxicityDose-dependent AChE inhibition leading to poisoning
Therapeutic PotentialPotential treatment for Alzheimer's disease

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The tert-butyl ester has been investigated for its role as a potential drug candidate in treating various conditions, particularly those involving neurological disorders. Its structure allows for modifications that can enhance bioavailability and efficacy.

2. Enzyme Inhibition
Research indicates that compounds similar to tert-butyl ester may act as enzyme inhibitors. For instance, studies have shown that derivatives can inhibit certain proteases, which are crucial in various biological processes and disease mechanisms .

3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. By modulating specific pathways involved in cell proliferation and apoptosis, it could serve as a lead compound for developing new anticancer agents .

Biochemical Applications

1. Receptor Modulation
The compound's ability to interact with specific receptors makes it a candidate for further exploration in receptor modulation studies. This could lead to advancements in understanding receptor-ligand interactions and their implications in pharmacology .

2. Synthesis of Peptides
Given its amino acid components, tert-butyl ester can be utilized in peptide synthesis, providing a building block for creating more complex peptide structures that may have therapeutic applications.

Case Study 1: Neurological Disorders

A study conducted on the effects of similar compounds on neurodegenerative diseases highlighted the potential of pyrrolidine derivatives in enhancing cognitive function and reducing neuroinflammation. The findings suggest that modifications of compounds like tert-butyl ester could lead to effective treatments for conditions such as Alzheimer's disease.

Case Study 2: Antiviral Research

In antiviral research, compounds resembling tert-butyl ester were tested against viral proteases. The results indicated significant inhibition of viral replication, showcasing the potential of such compounds in developing antiviral therapies.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes a tert-butyl ester , carbamate , and pyrrolidine ring , each contributing to distinct reactivity:

Functional GroupPotential ReactionsOutcome
Tert-butyl ester Hydrolysis (acidic or basic conditions)Formation of carboxylic acid derivative
Carbamate Hydrolysis (enzymatic or chemical)Release of amine and CO₂
Pyrrolidine ring Ring-opening (e.g., via acid/base catalysis)Formation of open-chain amines

These reactions are inferred from the compound’s structural features and general organic chemistry principles .

Structural Analysis and Stability

The compound’s molecular formula (C₁₈H₃₅N₃O₃) and molecular weight (341.49 g/mol) suggest moderate solubility and stability under standard conditions . Key structural features include:

  • Stereochemistry : The (S)-configuration at the amino acid position influences reactivity and potential biological interactions.

  • Hydrophobicity : The tert-butyl ester and isopropyl group enhance lipophilicity, which may affect solubility and bioavailability.

Limitations and Considerations

The absence of detailed reaction mechanisms in available sources highlights the need for experimental validation. Future studies should focus on optimizing synthesis conditions, characterizing reaction intermediates, and investigating intermolecular interactions (e.g., via computational modeling or NMR spectroscopy).

Comparison with Similar Compounds

Target Compound

  • Core structure: Pyrrolidine ring with tert-butyl carbamate, isopropyl, and (S)-2-amino-3-methyl-butyryl groups.
  • Key functional groups: Tertiary carbamate, secondary amide (from the amino acid), and branched alkyl chains.
  • Stereochemistry: (S)-configuration at the amino acid center, critical for chiral recognition in biological systems.

Evidence-Based Analogs

4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester ():

  • Core : Piperidine ring with fluoro-substituted benzyl and tert-butyl carbamate.
  • Key features : Fluorine atom enhances electronegativity and metabolic stability; Suzuki coupling-derived boronic acid intermediate .

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate ():

  • Core : Cyclopentane ring fused with dihydropyridine and trifluoromethylphenyl groups.
  • Key features : Trifluoromethyl group increases lipophilicity; BOP-mediated coupling for amide bond formation .

tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate ():

  • Core : Fused benzo-oxazolo-oxazine heterocycle with pyridine and cyclopropane.
  • Key features : Rigid cyclopropane and acetamidomethyl groups; bromopyridine intermediate for cross-coupling .

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (): Core: Piperidine ring with aminoethyl and cyclopropylcarbamate. Key features: Aminoethyl spacer for enhanced solubility; cyclopropyl group adds steric hindrance .

Data Tables

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₈H₃₃N₃O₃ 339.48 Tert-butyl carbamate, pyrrolidine, (S)-2-amino-3-methyl-butyryl
Compound () C₁₇H₂₄FN₃O₂ 333.40 Fluorobenzyl, piperidine, tert-butyl carbamate
Compound () C₂₆H₃₄F₃N₃O₃ 517.57 Trifluoromethyl, cyclopentane, dihydropyridine
Compound () C₂₃H₂₉N₃O₆ 467.50 Benzo-oxazolo-oxazine, cyclopropane, pyridine
Compound () C₁₅H₂₉N₃O₂ 295.42 Piperidine, cyclopropylcarbamate, aminoethyl

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl carbamate group is widely utilized for amine protection, as seen across all analogs. Suzuki coupling () and BOP-mediated amidation () highlight scalable methodologies for introducing aromatic and lipophilic groups .
  • Bioactivity Trends : Fluorinated () and trifluoromethylated () compounds demonstrate enhanced metabolic stability, making them attractive for CNS-targeting drugs.

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